molecular formula C23H24FN3O2 B3914258 1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one

1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one

Cat. No.: B3914258
M. Wt: 393.5 g/mol
InChI Key: DPRNKJMBYMWBMV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidin-2-one ring, a phenyl ring, an imidazole ring, and a fluoro-methoxyphenyl group . These groups are common in many biologically active compounds and can contribute to various pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The stereochemistry of the molecule could be influenced by the pyrrolidine ring, which is known for its stereogenicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluoro-methoxyphenyl group could influence the compound’s lipophilicity, which in turn could affect its pharmacokinetic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its pharmacokinetic properties. This could involve modifications to the compound’s structure to enhance its activity or reduce potential side effects .

Properties

IUPAC Name

1-[3-[5-(4-fluoro-2-methoxyphenyl)-4-phenylimidazol-1-yl]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-29-20-15-18(24)10-11-19(20)23-22(17-7-3-2-4-8-17)25-16-27(23)14-6-13-26-12-5-9-21(26)28/h2-4,7-8,10-11,15-16H,5-6,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNKJMBYMWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=C(N=CN2CCCN3CCCC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one
Reactant of Route 2
1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one
Reactant of Route 3
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1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one
Reactant of Route 4
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1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one
Reactant of Route 5
1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-{3-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one

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